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Compound of Interest

Compound Name: DS21150768

Cat. No.: B12389858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of

DS21150768, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

The information presented herein is compiled from publicly available scientific literature and is

intended to inform researchers and drug development professionals on the biochemical and

cellular characteristics of this compound.

Introduction to DS21150768
DS21150768 is a small molecule inhibitor targeting HPK1 (also known as MAP4K1), a

serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as

a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy

in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] DS21150768 has

been shown to enhance T-cell function and induce anti-tumor responses in preclinical models.

[1]

Selectivity Profile of DS21150768
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. DS21150768 has been characterized for its potency against its

primary target, HPK1, and its selectivity against other kinases.

Potency and Binding Affinity for HPK1
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DS21150768 demonstrates high potency against HPK1 in biochemical assays. The half-

maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are summarized

below.

Target Assay Type Value (nM)

HPK1 Cell-free IC50 3.27

HPK1 Affinity (Kd) 6.08

Table 1: Potency and binding affinity of DS21150768 for HPK1.[3]

Selectivity against MAP4K Family Members
HPK1 belongs to the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.

DS21150768 has been shown to be selective for HPK1 over other members of this family, such

as HGK (MAP4K4) and MINK (MAP4K6).[3] While the precise fold-selectivity values are not

detailed in the available literature, the compound is described as selective against these family

members.

Kinome-wide Selectivity
DS21150768 was evaluated in a cell-free kinase panel of 174 kinases, where it was found to

be selective.[3] However, the specific quantitative data from this comprehensive kinase panel is

not publicly available in the reviewed literature. The absence of this detailed data is common

for proprietary compounds in early development.

Cellular Activity
In a cellular context, DS21150768 inhibits the phosphorylation of SLP76 (pSLP76), a direct

substrate of HPK1, in Jurkat cells, a human T-lymphocyte cell line. This demonstrates the

compound's ability to engage its target and modulate downstream signaling in a cellular

environment.

Cellular Target Cell Line Assay Type IC50 (nM)

pSLP76 Inhibition Jurkat Cellular 61.9
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Table 2: Cellular potency of DS21150768.[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for the key experiments used to characterize the selectivity profile

of DS21150768.

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™
Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of

HPK1 and the inhibitory effect of DS21150768.

Materials:

Recombinant HPK1 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

DS21150768

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

384-well white plates

Procedure:

Compound Preparation: Prepare a serial dilution of DS21150768 in DMSO. Further dilute in

Kinase Assay Buffer to the desired final concentrations.

Reaction Setup:
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Add 2.5 µL of the diluted DS21150768 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2.5 µL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay

Buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final

reaction volume is 10 µL.

Kinase Reaction: Incubate the plate at 30°C for 1 hour.

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well

to convert the generated ADP to ATP and initiate the luciferase-based detection reaction.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of DS21150768
relative to the DMSO control. Determine the IC50 value by fitting the data to a four-

parameter logistic curve.

Cellular pSLP76 Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of DS21150768 on the

phosphorylation of SLP76 in Jurkat cells.

Materials:

Jurkat T-cells

RPMI-1640 medium supplemented with 10% FBS

DS21150768

Anti-CD3/CD28 antibodies for T-cell stimulation
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-pSLP76 (Ser376), anti-total SLP76, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

SDS-PAGE gels and Western blot equipment

Procedure:

Cell Culture and Treatment:

Culture Jurkat cells in RPMI-1640 medium.

Pre-incubate the cells with various concentrations of DS21150768 or DMSO for 1-2 hours.

T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined

time (e.g., 15-30 minutes) to induce SLP76 phosphorylation.

Cell Lysis:

Pellet the cells by centrifugation and wash with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Clarify the lysates by centrifugation to remove cell debris.

Protein Quantification: Determine the protein concentration of each lysate using a suitable

method (e.g., BCA assay).

SDS-PAGE and Western Blot:

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by

adding Laemmli buffer and boiling.

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pSLP76 overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detection:

Wash the membrane and add ECL substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

Quantify the band intensities for pSLP76, total SLP76, and the loading control.

Normalize the pSLP76 signal to total SLP76 and the loading control.

Calculate the percentage of inhibition of pSLP76 at each concentration of DS21150768
and determine the IC50 value.

Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for a clear

understanding of the compound's mechanism of action and the methods used for its

characterization.
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Caption: HPK1-mediated negative regulation of TCR signaling and the point of intervention by

DS21150768.
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Caption: Experimental workflow for determining the cellular IC50 of DS21150768 for pSLP76

inhibition.

Conclusion
DS21150768 is a potent inhibitor of HPK1 with high selectivity against other tested MAP4K

family members. Its ability to inhibit the phosphorylation of the HPK1 substrate SLP76 in a

cellular context confirms its mechanism of action and target engagement. While the full kinome-

wide selectivity profile is not publicly available, the existing data suggest that DS21150768 is a

selective tool for probing the function of HPK1 and holds potential as a therapeutic agent in

immuno-oncology. Further disclosure of its comprehensive selectivity data will be crucial for a

complete assessment of its off-target profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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